molecular formula C7H7F2NO B13069022 [6-(Difluoromethyl)pyridin-2-YL]methanol

[6-(Difluoromethyl)pyridin-2-YL]methanol

Cat. No.: B13069022
M. Wt: 159.13 g/mol
InChI Key: YMPKCVIKKFXQJL-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest in modern chemical research. The introduction of fluorine, the most electronegative element, into an organic molecule dramatically alters its physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and metabolic stability to the molecule. chemsrc.com This enhanced stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to increased bioavailability and a longer duration of action. americanelements.com

Furthermore, the presence of fluorine can influence a molecule's lipophilicity, a critical factor in its ability to cross biological membranes. bldpharm.com The unique electronic properties of fluorine can also modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov Consequently, an estimated one-fifth of all pharmaceuticals and over half of agricultural chemicals contain fluorine, highlighting the transformative impact of this element in applied chemistry. chemsrc.com

The Role of the Difluoromethyl Group in Molecular Design

Among the various fluorinated moieties, the difluoromethyl group (–CF₂H) holds a special position in molecular design. It is often considered a lipophilic bioisostere of a hydroxyl (–OH), thiol (–SH), or amine (–NH₂) group. nih.gov This means it can mimic the steric and electronic properties of these common functional groups while offering improved metabolic stability.

The hydrogen atom on the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor, enabling it to participate in crucial binding interactions with biological targets like enzymes and receptors. nih.gov This ability to form hydrogen bonds, combined with its increased lipophilicity compared to a methyl group, makes the –CF₂H group a valuable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The replacement of other groups with a difluoromethyl moiety has been shown to enhance binding affinity and target specificity in various therapeutic agents. plos.org

Importance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in synthetic and medicinal chemistry. nih.gov Its structure is analogous to benzene, but the nitrogen atom imparts distinct chemical properties. The nitrogen atom is basic and can be protonated, which influences the solubility and biological activity of pyridine-containing molecules. google.com It also serves as a hydrogen bond acceptor.

The pyridine ring can be functionalized at various positions, allowing for the creation of a diverse array of derivatives with tailored properties. nih.gov This structural versatility has made pyridine a core component in thousands of existing drug molecules and a key building block for pharmaceuticals and agrochemicals. nih.govgoogle.com The stability of the aromatic ring, combined with its capacity for diverse chemical modifications, ensures its continued prominence in the development of new chemical entities. rheniumshop.co.il

Overview of [6-(Difluoromethyl)pyridin-2-YL]methanol: A Bifunctional Heterocyclic Scaffold

This compound is a specialized chemical compound that embodies the principles discussed in the preceding sections. It integrates a stable pyridine core with two distinct functional groups: a difluoromethyl group at the 6-position and a methanol (B129727) (hydroxymethyl) group at the 2-position. This arrangement makes it a valuable bifunctional scaffold for further chemical elaboration.

The difluoromethyl group, as established, offers metabolic stability and unique electronic properties, making it an attractive feature for incorporation into larger, more complex molecules. The primary alcohol of the methanol group, conversely, is a versatile chemical handle. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification, etherification, and substitution reactions.

This bifunctional nature allows this compound to serve as a key intermediate in multi-step syntheses. For instance, the alcohol can be used as a point of attachment for other molecular fragments, while the difluoromethylated pyridine core imparts its desirable physicochemical properties to the final product. A plausible synthetic route to this compound could involve the reduction of a corresponding carboxylic acid, such as 6-(difluoromethyl)picolinic acid, a known chemical entity. bldpharm.comachemblock.com

Below are the key properties of this compound and its immediate precursor, based on available chemical data.

Table 1: Physicochemical Properties

Property Value Compound
Molecular Formula C₇H₇F₂NO This compound
Molecular Weight 159.13 g/mol This compound
Molecular Formula C₇H₅F₂NO₂ 6-(Difluoromethyl)picolinic acid

| Molecular Weight | 173.12 g/mol | 6-(Difluoromethyl)picolinic acid |

Table 2: Compound Identification

Compound Name CAS Number

The strategic placement of both a bioisosteric difluoromethyl group and a synthetically versatile methanol group on a stable pyridine ring positions this compound as a significant building block in the design and synthesis of novel chemical entities with potential applications in pharmaceuticals and materials science.

Synthetic Methodologies for this compound and Related Analogs

The introduction of the difluoromethyl (CF2H) group into pyridine scaffolds is a significant strategy in medicinal and agricultural chemistry. This is due to the unique properties the CF2H group imparts, such as serving as a lipophilic bioisostere for hydroxyl and thiol groups, which can enhance metabolic stability, binding affinity, and membrane permeability. The position of the difluoromethyl group on the pyridine ring is crucial for its biological activity, making the development of regioselective synthetic methods a key focus of research. This article details the primary synthetic methodologies for preparing difluoromethylated pyridines, which are the precursors to and analogs of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(difluoromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPKCVIKKFXQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 6 Difluoromethyl Pyridin 2 Yl Methanol

Reactivity at the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a critical pharmacophore that significantly influences the molecule's properties and reactivity. Its unique electronic nature, stemming from the presence of two highly electronegative fluorine atoms, governs its chemical behavior.

Hydrogen Bonding Capabilities of the Difluoromethyl Group

The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor". nih.gov The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. beilstein-journals.orgnih.gov This capability is a key feature in its role as a bioisostere.

Studies have quantified the hydrogen bond acidity of the CF₂H group, finding it to be a competent hydrogen bond donor, comparable in strength to groups like thiophenol, aniline, and amines, although weaker than a hydroxyl group. semanticscholar.orgacs.orgh1.cobohrium.com This interaction is crucial in molecular recognition, as it can enhance binding affinity to biological targets. researchgate.netnih.gov The ability of the CF₂H group to form hydrogen bonds, such as CF₂–H⋯O interactions, can influence intermolecular interactions and conformational preferences in molecules. nih.govnih.gov

Table 1: Hydrogen Bonding Acidity Parameters (A) for Various Functional Groups
Functional GroupHydrogen Bond Acidity (A)Reference
Difluoromethyl Anisoles/Thioanisoles0.085–0.126 semanticscholar.orgacs.orgresearchgate.net
ThiophenolSimilar to Difluoromethyl semanticscholar.orgacs.orgresearchgate.net
AnilineSimilar to Difluoromethyl semanticscholar.orgacs.orgresearchgate.net
HydroxylStronger than Difluoromethyl semanticscholar.orgacs.orgresearchgate.net

Potential for Further Fluorination or Defluorination Reactions

The difluoromethyl group can undergo further transformations involving the C-F bonds. While the C-F bond is strong, selective activation can lead to either fluorination or defluorination.

Fluorination: Further fluorination to a trifluoromethyl (CF₃) group is a potential transformation. Methods for the radiosynthesis of ¹⁸F-difluoromethyl compounds often involve nucleophilic substitution on precursor molecules, highlighting the possibility of manipulating the fluorine content of the group. researchgate.netresearchgate.net Electrophilic fluorination strategies, while more commonly applied to other positions, could potentially be adapted for the C-H bond in the CF₂H group under specific conditions. nih.gov

Defluorination: Conversely, defluorination reactions can convert trifluoromethyl groups into difluoromethyl or monofluoromethyl groups, suggesting that similar strategies could potentially be applied to a difluoromethyl group to yield a monofluoromethyl moiety. ccspublishing.org.cn These transformations often proceed through radical intermediates or require strong reducing agents or electrochemical methods. ccspublishing.org.cnrsc.org The combination of a Brønsted superbase with a Lewis acid has been shown to deprotonate Ar-CF₂H groups, creating a nucleophilic Ar-CF₂⁻ synthon that can react with electrophiles, effectively achieving a defluorinative functionalization. acs.org

Role as a Bioisostere in Molecular Contexts

The difluoromethyl group is widely recognized as an excellent bioisostere for hydroxyl (OH), thiol (SH), and sometimes amine (NH₂) or amide groups. beilstein-journals.orgh1.coresearchgate.net Bioisosteric replacement is a key strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.

The CF₂H group mimics these functional groups by acting as a hydrogen bond donor, which can help maintain or enhance binding affinity to target proteins. nih.gov However, it possesses distinct properties such as increased lipophilicity and metabolic stability compared to a hydroxyl or thiol group. researchgate.netnih.gov This increased stability is because the C-F bond is significantly stronger and less susceptible to metabolic oxidation than C-H or O-H bonds. By replacing metabolically vulnerable groups with a CF₂H moiety, the bioavailability and half-life of a drug candidate can be improved. researchgate.netnih.gov

Table 2: Comparison of Difluoromethyl Group with Common Pharmacophores
PropertyHydroxyl (OH) / Thiol (SH)Difluoromethyl (CF₂H)Reference
Hydrogen Bond DonorYes (Strong)Yes (Moderate) beilstein-journals.orgsemanticscholar.org
LipophilicityLowerHigher acs.orgresearchgate.net
Metabolic StabilityLower (Prone to oxidation)Higher (Resistant to oxidation) researchgate.netnih.gov
Bioisosteric Replacement For-OH, SH, Amine, Amide h1.coresearchgate.net

Reactivity of the Hydroxymethyl Functional Group

The primary alcohol (-CH₂OH) at the 2-position of the pyridine (B92270) ring is a versatile functional handle for a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids. google.com The esterification of fluorinated aromatic carboxylic acids with methanol (B129727) is a well-established process, indicating the feasibility of the reverse reaction where the hydroxymethyl group acts as the alcohol component. nih.govrsc.org

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through reactions such as the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Photoredox catalysis has also been employed for the direct aryl etherification of alcohols, including reactions with substituted pyridines. princeton.edu

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. The synthesis of pyridinecarboxaldehydes from pyridyl methanols is a key step in the preparation of various pharmaceutical and agricultural intermediates.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid (a picolinic acid derivative). rsc.org Biocatalytic methods using enzymes like xylene monooxygenase have also been shown to effectively oxidize methyl and hydroxymethyl groups on pyridine rings. rsc.org

Substitution Reactions at the Hydroxymethyl Position

The primary alcohol functionality of the hydroxymethyl group in [6-(Difluoromethyl)pyridin-2-YL]methanol is a key site for synthetic modification through substitution reactions. These transformations are fundamental for converting the alcohol into other important functional groups, particularly halogens, which serve as versatile intermediates for further elaboration.

The most common substitution reaction at this position is the conversion of the hydroxyl group to a halide. This can be achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent is a standard method for producing the corresponding chloromethyl derivative, 2-(chloromethyl)-6-(difluoromethyl)pyridine. Similarly, reagents like phosphorus tribromide (PBr₃) can be employed to synthesize the bromomethyl analog. A milder and effective alternative for chlorination involves the use of cyanuric chloride in N,N-dimethylformamide (DMF), a method proven effective for similar pyridine-2-methanol systems. mdpi.com

Once formed, these halomethylpyridines are valuable precursors for subsequent nucleophilic substitution reactions. The halogen atom can be displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities. A notable example is the Finkelstein reaction, where a chloromethyl or bromomethyl group is converted to a fluoromethyl group using an alkali metal fluoride (B91410) salt, such as potassium fluoride. nih.gov

Table 1: Exemplary Substitution Reactions at the Hydroxymethyl Position

ReactantReagent(s)ProductReaction Type
This compoundThionyl chloride (SOCl₂)2-(Chloromethyl)-6-(difluoromethyl)pyridineChlorination
This compoundPhosphorus tribromide (PBr₃)2-(Bromomethyl)-6-(difluoromethyl)pyridineBromination
This compoundCyanuric chloride, DMF2-(Chloromethyl)-6-(difluoromethyl)pyridineChlorination mdpi.com
2-(Chloromethyl)-6-(difluoromethyl)pyridinePotassium fluoride (KF)2-(Fluoromethyl)-6-(difluoromethyl)pyridineFinkelstein Reaction nih.gov

Derivatization for Analytical and Synthetic Purposes

Derivatization of the hydroxymethyl group is crucial for both analytical detection and as a strategy in multi-step synthesis. These modifications can alter the compound's physical properties, such as volatility and polarity, or serve as protecting groups.

For Analytical Purposes: In the context of gas chromatography-mass spectrometry (GC-MS), polar functional groups like alcohols often require derivatization to increase their volatility and thermal stability. The hydroxymethyl group of this compound can be readily converted into a less polar, more volatile derivative. A standard method is silylation, which involves reacting the alcohol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). caltech.edunih.gov This reaction, often catalyzed by pyridine, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. caltech.edushimadzu.eu

For Synthetic Purposes: For synthetic applications, the hydroxymethyl group can be converted into esters or ethers.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding esters. This is a common strategy for installing a protecting group or for modifying the biological activity of a molecule.

Etherification: The Williamson ether synthesis provides a route to ethers by first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These derivatization reactions expand the synthetic utility of this compound, enabling its use as a versatile building block.

Pyridine Ring Reactivity and Functionalization

The reactivity of the pyridine ring in this compound is heavily influenced by the ring nitrogen and the potent electron-withdrawing nature of the difluoromethyl group. These factors render the ring electron-deficient, which dictates its behavior in aromatic substitution and functionalization reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult compared to benzene. wikipedia.org The ring nitrogen is electronegative and withdraws electron density inductively, deactivating the ring towards attack by electrophiles. stackexchange.comuoanbar.edu.iq This deactivation is significantly exacerbated in this compound by the presence of the strongly electron-withdrawing -CHF₂ group.

Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. wikipedia.orgstackexchange.com The resulting pyridinium cation is even more severely deactivated due to the positive charge on the nitrogen atom. Consequently, forcing conditions such as high temperatures and potent reagents are required to achieve any substitution, and yields are often very low. uoanbar.edu.iq When substitution does occur, it is directed to the meta-position (C3 or C5) relative to the ring nitrogen, as the ortho (C2, C6) and para (C4) positions are more deactivated. uoanbar.edu.iqpearson.com For this specific molecule, the C3 and C5 positions are the expected sites of any potential electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

While the native pyridine ring of this compound is not primed for nucleophilic aromatic substitution (SNAr) due to the lack of a suitable leaving group, its electronic properties are ideal for such reactions. The SNAr mechanism is favored on aromatic rings that are electron-poor and possess a good leaving group. nih.govacs.org

The difluoromethyl group at the C6 position, along with the ring nitrogen, strongly withdraws electron density, making the ring highly electrophilic. If a good leaving group, such as a halide (F, Cl, Br), were present at the C4 position, the molecule would be highly susceptible to SNAr. Nucleophiles would readily attack the C4 position, displacing the halide. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, contrary to its behavior in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal. nih.gov This strategy is often employed in medicinal chemistry for the late-stage functionalization of complex heterocyclic scaffolds. nih.gov

Radical Functionalization of the Pyridine Ring

Radical functionalization, particularly through Minisci-type reactions, is a powerful method for the C–H functionalization of electron-deficient heterocycles. nih.govnih.gov The pyridine ring in this compound is an excellent substrate for this type of transformation due to its pronounced electron-deficient character, which is enhanced by the -CHF₂ group.

The Minisci reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. The reaction typically shows high regioselectivity for the positions ortho and para to the nitrogen atom (C2, C4, C6). nih.govnih.gov Since the C2 and C6 positions are already substituted in the target molecule, the C4 position is the most probable site for radical attack. This provides a direct method for introducing alkyl, acyl, or other functional groups onto the pyridine core under relatively mild conditions. Various radical precursors, including those generated from carboxylic acids, alkyl halides, or zinc sulfinate salts, can be employed. nih.govnih.gov

Table 2: Predicted Regioselectivity for Pyridine Ring Functionalization

Reaction TypeRing PositionReactivity Rationale
Electrophilic Aromatic Substitution (EAS)C3, C5Least deactivated positions on a highly deactivated ring. uoanbar.edu.iqpearson.com
Nucleophilic Aromatic Substitution (SNAr)C4 (if leaving group is present)Position is activated by both the ring nitrogen and the C6-CHF₂ group.
Radical Functionalization (Minisci)C4Most electronically favored position for nucleophilic radical attack (para to N). nih.govnih.gov

Transition Metal-Catalyzed Functionalization of Pyridine C–H Bonds

Transition metal-catalyzed C–H activation has become a premier strategy for the direct functionalization of pyridine rings, offering high selectivity and functional group tolerance. beilstein-journals.orgnih.gov In this compound, both the pyridine nitrogen and the hydroxymethyl group can potentially serve as directing groups to guide the metal catalyst to a specific C–H bond.

The pyridine nitrogen is a well-established and powerful directing group in palladium-catalyzed reactions, typically directing functionalization to the ortho C–H bond at the C3 position. nih.govresearchgate.net This chelation-assisted pathway allows for reactions such as arylation, alkylation, or olefination to proceed with high regioselectivity. nih.govresearchgate.netbeilstein-archives.org The reaction often involves a palladium catalyst, such as Pd(OAc)₂, an oxidant, and a suitable coupling partner (e.g., an arylboronic acid for arylation).

While less common, the oxygen of the hydroxymethyl group could also participate in directing C–H activation, potentially favoring the same C3 position. The interplay between these two potential directing sites would determine the ultimate regiochemical outcome. Given the strength of the pyridine nitrogen as a directing group, functionalization at the C3 position is the most likely result in a chelation-controlled process. nih.gov

Dearomatization-Rearomatization Sequences for Pyridine Modification

The modification of the pyridine ring in compounds such as this compound presents a significant challenge due to the inherent electron-deficient nature of the pyridine core. researchgate.net Direct functionalization often requires harsh conditions and can lead to mixtures of regioisomers. nih.govacs.org A powerful and increasingly utilized strategy to overcome these limitations is the temporary dearomatization of the pyridine ring, followed by a functionalization step and subsequent rearomatization. researchgate.netnih.gov This sequence effectively alters the electronic properties of the ring, enabling regioselective modifications that are otherwise difficult to achieve.

One of the most effective methods for this transformation involves the formation of stable, dearomatized intermediates, such as oxazino-pyridines. researchgate.netbohrium.comresearchgate.net This approach allows for the introduction of a variety of functional groups at positions that are typically unreactive in direct substitution reactions on the pyridine ring.

The general strategy for the dearomatization-rearomatization of pyridines can be summarized in the following key steps:

Dearomatization: The pyridine derivative reacts with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) to form a stable oxazino-pyridine intermediate. researchgate.netresearchgate.net This intermediate is no longer aromatic and possesses dienamine-like reactivity, making it nucleophilic at specific positions. researchgate.net

Functionalization: The dearomatized intermediate can then undergo regioselective functionalization. By tuning the reaction conditions (e.g., pH), it is possible to direct the introduction of new substituents to either the meta or para position relative to the nitrogen atom of the original pyridine ring. bohrium.comresearchgate.netacs.org For instance, under neutral or basic conditions, the oxazino-pyridine intermediate is nucleophilic, facilitating reactions with electrophiles or radical species at the C3 (meta) position. researchgate.net Conversely, under acidic conditions, the intermediate is protonated to form a pyridinium salt, which then favors functionalization at the C4 (para) position via processes like the Minisci-type reaction. researchgate.netrsc.org

Rearomatization: Following functionalization, the intermediate is treated with acid to induce rearomatization, thereby restoring the pyridine ring, now bearing a new substituent at a specific position. researchgate.net

A significant advantage of this methodology is its applicability to the late-stage functionalization of complex molecules, allowing for the diversification of drug candidates and other high-value compounds. researchgate.net For example, this strategy has been successfully employed for the regioselective introduction of alkyl, aryl, and fluoroalkyl groups onto the pyridine scaffold. researchgate.net

The table below summarizes the general conditions for the regioselective functionalization of pyridines via oxazino-pyridine intermediates, based on published research findings.

StepReagents and ConditionsOutcomeRegioselectivity
Dearomatization Dimethyl acetylenedicarboxylate (DMAD), Methyl pyruvateFormation of a stable oxazino-pyridine intermediateN/A
Functionalization (meta) Radical precursor (e.g., alkyl radical source), Neutral/Basic conditionsIntroduction of a functional group at the C3 positionmeta
Functionalization (para) Radical precursor (e.g., alkyl radical source), Acidic conditions (formation of pyridinium salt)Introduction of a functional group at the C4 positionpara
Rearomatization Acid treatment (e.g., HCl)Restoration of the aromatic pyridine ring with the new substituentN/A

While direct experimental data on the dearomatization-rearomatization of this compound is not extensively available in the reviewed literature, the established principles of this methodology allow for a scientifically sound extrapolation. The presence of the difluoromethyl and methanol substituents at the C2 and C6 positions would likely influence the reactivity and regioselectivity of the dearomatization and subsequent functionalization steps. The steric bulk of the substituents at the 2-position can sometimes hinder certain transformations. acs.org However, the versatility of the oxazino-pyridine approach suggests that it could be a viable strategy for the further modification of the pyridine core in this specific compound.

For instance, subjecting this compound to the dearomatization-rearomatization sequence could potentially allow for the introduction of additional functional groups at the C3, C4, or C5 positions, leading to novel derivatives with potentially altered biological activities or physicochemical properties. The precise outcome would depend on the specific reagents and conditions employed in the functionalization step.

The research in this area underscores the power of temporary dearomatization as a strategic approach to overcome the inherent reactivity patterns of pyridines, enabling the synthesis of a diverse range of substituted pyridine derivatives that would be challenging to access through classical methods.

Applications As a Building Block in Complex Molecular Architectures

Integration into Advanced Organic Compounds

[6-(Difluoromethyl)pyridin-2-YL]methanol serves as a crucial starting material for the synthesis of a variety of advanced organic compounds, particularly those with pharmaceutical applications. The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, and hydroxymethyl groups, capable of forming hydrogen bonds and modulating the acidity of nearby protons. This makes the 6-(difluoromethyl)pyridine core an attractive feature in the design of bioactive molecules.

The hydroxymethyl group at the 2-position of the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a halide, allowing for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are instrumental in building more complex molecular frameworks. For instance, derivatives of this building block are key intermediates in the synthesis of potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy. While specific synthetic pathways directly starting from this compound are often proprietary, the closely related intermediate, 4-(difluoromethyl)pyridin-2-amine, is a well-documented component in the synthesis of numerous clinical candidates targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) kinase. acs.org The synthesis of such complex molecules often involves multi-step sequences where the difluoromethylpyridine moiety is a central feature.

Role in the Synthesis of Functionalized Heterocycles

The pyridine ring of this compound is itself a versatile platform for the construction of more complex heterocyclic systems. The inherent reactivity of the pyridine nucleus, coupled with the directing effects of its substituents, allows for a range of functionalization reactions.

The hydroxymethyl group can be used to introduce other functional groups or to build fused ring systems. For example, it can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, including amines, thiols, and azides, which can then be used in subsequent cyclization reactions to form novel heterocyclic structures.

Furthermore, the difluoromethyl group influences the electronic properties of the pyridine ring, which can affect its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The synthesis of functionalized heterocycles containing the difluoromethylpyridine motif is an active area of research, driven by the quest for new therapeutic agents and functional materials. nih.gov

Precursor for Scaffold Modification and Diversification

In modern drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a classic example of such a scaffold. semanticscholar.org The introduction of a difluoromethyl group onto this privileged structure, as in this compound, creates a highly valuable precursor for the generation of diverse chemical libraries for high-throughput screening.

The modification of this scaffold can be achieved through various synthetic strategies. The hydroxymethyl group can be derivatized to introduce a range of substituents, altering the steric and electronic properties of the molecule. This allows for the fine-tuning of biological activity and pharmacokinetic properties. For example, esterification or etherification of the alcohol can be used to explore the structure-activity relationships of a particular compound series.

Moreover, the pyridine ring itself can be further functionalized. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce aryl or amino groups at other positions on the ring, provided a suitable leaving group is present. This diversification is crucial for optimizing the interaction of the molecule with its biological target.

Contributions to Fluorine-Containing Polymers and Materials

While the primary applications of this compound have been in the life sciences, its potential in materials science is an emerging area of interest. Fluorine-containing polymers, or fluoropolymers, are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

The this compound molecule contains a polymerizable handle in the form of the hydroxymethyl group. This group could be converted into a vinyl or acrylic monomer, which could then be subjected to polymerization to create novel fluorine-containing polymers. The incorporation of the difluoromethylpyridine moiety into a polymer backbone could impart unique properties to the resulting material, such as altered solubility, refractive index, and gas permeability.

Although specific examples of polymers derived from this compound are not yet widely reported in the literature, the synthesis of fluorinated materials is a rapidly developing field. The unique combination of a fluorinated pyridine and a reactive functional group makes this compound a promising candidate for the development of next-generation functional materials with applications in areas such as coatings, membranes, and electronics.

Advanced Spectroscopic and Structural Characterization of 6 Difluoromethyl Pyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For [6-(Difluoromethyl)pyridin-2-YL]methanol, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the methine proton of the difluoromethyl group.

The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, three signals are expected for the protons at positions 3, 4, and 5. These signals would appear as a complex multiplet or as distinct doublets and triplets, with their chemical shifts influenced by the electron-withdrawing difluoromethyl group and the electron-donating methanol group. The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F coupling), typically in the range of δ 6.5-7.5 ppm. The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.7 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-3 ~7.4 d ~7-8
Pyridine H-4 ~7.8 t ~7-8
Pyridine H-5 ~7.6 d ~7-8
-CH₂OH ~4.7 s -
-OH Variable br s -

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound would show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methanol group. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

The carbons of the pyridine ring are expected to resonate in the δ 110-160 ppm region. The C-2 and C-6 carbons, being directly attached to the substituent groups, will show significant shifts. The C-6 carbon, bonded to the electron-withdrawing difluoromethyl group, is expected to be shifted downfield and will exhibit splitting due to coupling with the fluorine atoms. The C-2 carbon, attached to the methanol group, would appear around δ 158-162 ppm. The methylene carbon of the methanol group would be found further upfield, typically around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-2 ~160 s
C-3 ~120 s
C-4 ~138 s
C-5 ~125 s
C-6 ~150 t
-CH₂OH ~64 s

¹⁹F NMR for Fluorine Environment and Coupling Analysis

¹⁹F NMR is highly specific for observing fluorine atoms within a molecule. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Therefore, they are expected to produce a single resonance signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet due to coupling with the single adjacent proton (¹J-H,F coupling). The chemical shift for difluoromethyl groups attached to aromatic rings typically appears in the range of δ -90 to -130 ppm, relative to a CFCl₃ standard. The large coupling constant is a characteristic feature of geminal H-F coupling.

Table 3: Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₇H₇F₂NO, which corresponds to a molecular weight of approximately 159.13 g/mol . aksci.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of the hydroxymethyl group (-CH₂OH) or water (H₂O) from the molecular ion. Another significant fragmentation could be the loss of a fluorine radical or an HF molecule from the difluoromethyl group.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺ 159.0496 Molecular Ion
[M - H₂O]⁺ 141.0390 Loss of water
[M - CH₂OH]⁺ 128.0285 Loss of hydroxymethyl radical

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for this compound is currently available, this technique would reveal detailed structural parameters.

A crystallographic study would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the pyridine ring and provide the exact geometry of the difluoromethyl and methanol substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. A key feature would likely be hydrogen bonding involving the hydroxyl group of the methanol substituent, which could form chains or networks with the nitrogen atom of the pyridine ring of adjacent molecules, significantly influencing the solid-state architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the methylene group would appear around 2850-3100 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are strong and typically found in the 1000-1200 cm⁻¹ region. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range. The C-O stretching of the primary alcohol would appear around 1050 cm⁻¹.

Table 5: Predicted Characteristic Vibrational Frequencies

Functional Group Predicted IR/Raman Frequency (cm⁻¹) Vibrational Mode
O-H 3200-3600 (broad) Stretching
Aromatic C-H 3000-3100 Stretching
Aliphatic C-H 2850-2960 Stretching
Pyridine Ring (C=C, C=N) 1400-1600 Stretching
C-F 1000-1200 (strong) Stretching

Computational and Theoretical Investigations of 6 Difluoromethyl Pyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For [6-(difluoromethyl)pyridin-2-yl]methanol, these methods provide a lens to view its electronic architecture and conformational landscape.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a principal method for investigating the electronic structure of molecules like this compound. This approach allows for the calculation of various electronic properties that govern the molecule's behavior. While specific studies on this exact compound are scarce, the methodology is well-established. A typical DFT analysis would involve the optimization of the molecule's geometry to find its lowest energy state.

From this optimized structure, a wealth of information can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. Furthermore, the distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT to understand charge distribution and intramolecular interactions. This analysis can quantify the delocalization of electron density and the stability imparted by hyperconjugative interactions. For this compound, NBO analysis would be crucial in understanding the influence of the electron-withdrawing difluoromethyl group on the pyridine (B92270) ring and the methanol (B129727) moiety.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy(Value in eV)Indicates the electron-donating ability.
LUMO Energy(Value in eV)Indicates the electron-accepting ability.
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability.
Dipole Moment(Value in Debye)Measures the overall polarity of the molecule.
Note: This table is illustrative as specific published data for this compound is not available.

Conformational Analysis and Stability

The presence of the flexible hydroxymethyl group introduces conformational possibilities for this compound. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. By rotating the C-C and C-O single bonds of the methanol substituent, various conformers can be generated.

Computational methods can be employed to calculate the potential energy surface of the molecule as a function of these rotations. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. The relative energies of the stable conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant. The stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring or one of the fluorine atoms.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights into transition states and activation energies. While specific computational studies on the reaction mechanisms involving this compound are not extensively documented, the general approaches are well-defined.

Theoretical investigations could, for example, model the oxidation of the methanol group to an aldehyde or carboxylic acid. Such a study would involve identifying the reactants, products, and any intermediates, and then calculating the geometry and energy of the transition states connecting them. This would provide a quantitative measure of the reaction's feasibility and the heights of the energy barriers that must be overcome. The influence of the difluoromethyl group on the reactivity of the adjacent methanol function would be a key aspect of such an investigation.

Intermolecular Interactions and Hydrogen Bonding Analysis

The potential for hydrogen bonding is a prominent feature of this compound, significantly influencing its physical properties and how it interacts with other molecules. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. The fluorine atoms of the difluoromethyl group can also participate in weaker hydrogen bonding interactions.

Computational analysis can be used to model and quantify these intermolecular interactions. By studying dimers or larger clusters of the molecule, it is possible to determine the preferred hydrogen bonding motifs and their corresponding interaction energies. The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method that can be applied to the calculated electron density to characterize the nature of these bonds, distinguishing strong hydrogen bonds from weaker van der Waals interactions. Understanding these interactions is crucial for predicting the crystal packing of the molecule in the solid state and its solvation properties in different solvents.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of difluoromethylated pyridines, including [6-(Difluoromethyl)pyridin-2-YL]methanol, is an area of active research, with a focus on improving efficiency, selectivity, and functional group tolerance. Traditional methods often involve harsh conditions or multi-step sequences, limiting their broad applicability.

Recent advancements have centered on late-stage difluoromethylation, which allows for the introduction of the CHF2 group at a later stage of a synthetic sequence. This approach is particularly valuable for the structural diversification of complex molecules. One promising strategy involves the direct C-H difluoromethylation of pyridine (B92270) rings. Researchers have developed methods that utilize radical processes to achieve this transformation. For instance, the use of oxazino pyridine intermediates, which can be readily accessed from pyridines, has enabled the meta-C-H-difluoromethylation of the pyridine ring. researchgate.netrepec.org By switching to acidic conditions, the selectivity can be shifted to the para-position, demonstrating a tunable and regioselective approach. researchgate.netrepec.org

Another innovative approach involves the N-difluoromethylation of pyridines using reagents like ethyl bromodifluoroacetate. This transition metal-free method proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation to yield N-difluoromethylated pyridinium (B92312) salts. While this method focuses on N-functionalization, it highlights the development of milder and more accessible difluoromethylating agents.

The table below summarizes some emerging synthetic strategies for introducing difluoromethyl groups into pyridine rings, which could be adapted for the synthesis of this compound and its derivatives.

Synthetic StrategyKey FeaturesPotential for this compound
Late-Stage C-H Difluoromethylation Direct functionalization of the pyridine ring; avoids pre-functionalization.High potential for direct synthesis from a pre-formed pyridyl methanol (B129727).
Regioselective Difluoromethylation via Oxazino Pyridines Switchable selectivity between meta and para positions. researchgate.netrepec.orgCould be used to synthesize isomers of the target compound.
Transition Metal-Free N-Difluoromethylation Utilizes readily available and safer reagents.Applicable for creating N-difluoromethylated pyridinium methanol salts.

Exploration of New Reactivity Modes for Difluoromethylated Pyridyl Methanols

The reactivity of this compound is governed by the interplay between the electron-withdrawing difluoromethyl group, the nucleophilic hydroxymethyl group, and the pyridine ring itself. The CHF2 group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This electronic modulation can be harnessed to explore new reactivity patterns.

The electron-withdrawing nature of the difluoromethyl group is expected to decrease the electron density on the pyridine nitrogen, thereby affecting its basicity and nucleophilicity. nih.gov Conversely, this can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The hydroxymethyl group at the 2-position offers a handle for a variety of transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution reactions. The presence of the difluoromethyl group at the 6-position may influence the rate and selectivity of these reactions due to steric and electronic effects. For instance, the reduced basicity of the pyridine nitrogen could impact its ability to act as an internal catalyst or directing group in certain transformations.

Future research will likely focus on leveraging the unique electronic properties conferred by the CHF2 group to achieve novel transformations that are not readily accessible with non-fluorinated pyridyl methanols.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the pyridine ring, the hydroxymethyl group, and the C-H bonds of the difluoromethyl group—presents both a challenge and an opportunity for chemo- and regioselective transformations.

Oxidation: Selective oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid without affecting the difluoromethyl group or the pyridine ring is a key transformation. Reagents and conditions will need to be carefully chosen to achieve this selectivity. For example, mild oxidizing agents that are selective for primary alcohols are likely to be employed. The regioselective oxidation of substituted pyridinium salts to the corresponding 1H-pyridin-2-ones has been demonstrated, suggesting that the pyridine ring itself can be a target for selective oxidation under specific conditions. mdpi.com

C-H Functionalization: Direct functionalization of the pyridine ring C-H bonds offers an atom-economical way to introduce further complexity. The electron-withdrawing difluoromethyl group is expected to direct incoming electrophiles to specific positions on the ring. Recent studies have shown that the regioselectivity of pyridine functionalization can be controlled through the use of directing groups or by modulating the electronic nature of the pyridine ring. researchgate.net

Reactions at the Difluoromethyl Group: While the C-F bonds are generally strong, under certain conditions, the C-H bond of the difluoromethyl group could be a site for functionalization, although this is less common.

The table below outlines potential chemo- and regioselective transformations for this compound.

TransformationTarget SiteKey Challenges and Considerations
Selective Oxidation Hydroxymethyl groupAvoiding over-oxidation or reaction at the pyridine ring.
Electrophilic Aromatic Substitution Pyridine ringOvercoming the deactivating effect of the CHF2 group and controlling regioselectivity.
Nucleophilic Aromatic Substitution Pyridine ringRequires a suitable leaving group on the ring; the CHF2 group enhances susceptibility.
Derivatization of the Hydroxymethyl Group Hydroxymethyl groupStandard alcohol chemistry, but reaction rates may be influenced by the CHF2 group.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, scalability, and reproducibility. These technologies are particularly well-suited for the synthesis of fluorinated compounds, where hazardous reagents and exothermic reactions are often involved.

The synthesis of this compound and its derivatives can benefit significantly from flow chemistry. Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for controlling selectivity and minimizing the formation of byproducts in fluorination reactions. Furthermore, the small reactor volumes enhance safety when working with potentially hazardous reagents.

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and for the generation of libraries of derivatives for structure-activity relationship (SAR) studies. By integrating synthesis, purification, and analysis, these systems can significantly accelerate the discovery and development of new drug candidates and agrochemicals based on the this compound scaffold. The development of fused pyridine building blocks for automated library generation has already been demonstrated, highlighting the feasibility of this approach. whiterose.ac.uk

Expanding the Scope of Derivatization and Applications

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and agrochemicals.

Medicinal Chemistry: The difluoromethyl group is a bioisostere of hydroxyl, thiol, and hydroxymethyl groups and can participate in hydrogen bonding interactions with biological targets. The pyridine moiety is a common feature in many approved drugs. Therefore, derivatives of this compound are attractive candidates for drug discovery programs. The hydroxymethyl group can be used as a handle to introduce various pharmacophores. For example, it can be converted into an ether, ester, or amine linkage to connect to other molecular fragments.

Agrochemicals: Trifluoromethylpyridines are key structural motifs in many active agrochemical ingredients. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, are also relevant for the difluoromethyl group. Derivatives of this compound could be explored as novel herbicides, fungicides, or insecticides.

The table below illustrates potential derivatization strategies and their corresponding applications.

Derivatization StrategyResulting Functional GroupPotential Application
Oxidation Aldehyde, Carboxylic AcidIntermediates for further synthesis (e.g., amides, esters).
Etherification/Esterification Ether, EsterModulation of physicochemical properties for drug design.
Conversion to Halide Chloromethyl, BromomethylPrecursors for nucleophilic substitution reactions.
Coupling Reactions Biaryl structuresExploration of new chemical space for bioactive molecules.

Advanced Analytical Techniques for Structural and Mechanistic Insights

A thorough understanding of the structure and reactivity of this compound and its derivatives relies on the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment, providing valuable information about the structure and conformation of the molecule. ¹H, ¹³C, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the complete structural elucidation of derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing further structural information and aiding in the identification of metabolites in biological studies.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These computational studies can complement experimental data and aid in the rational design of new synthetic routes and novel molecules with desired properties.

Q & A

Q. What are the common synthetic routes for [6-(Difluoromethyl)pyridin-2-YL]methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a pyridine precursor followed by reduction. For example, halogenated pyridines (e.g., 6-chloropyridin-2-yl derivatives) can react with difluoromethylating agents like (diethylamino)sulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions. Subsequent reduction of the carbonyl group (if present) using agents like LiAlH₄ or NaBH₄ yields the methanol derivative . Solvent choice (e.g., DMSO for fluorination, THF for reduction) and temperature control (0–60°C) are critical to avoid side reactions and improve purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The difluoromethyl group (-CF₂H) appears as a triplet (²J~54 Hz) near δ 5.5–6.5 ppm. The pyridine protons exhibit characteristic splitting patterns (e.g., H-3 and H-5 as doublets).
  • ¹⁹F NMR : Two distinct signals for the CF₂ group (δ -110 to -120 ppm) confirm fluorination.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 175.1 (C₇H₇F₂NO⁺) and fragment ions (e.g., loss of -CH₂OH) validate the structure .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at -20°C in amber glass vials. Purity degradation (>5%) occurs within 6 months if exposed to humidity; periodic TLC or HPLC analysis is advised .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Biocatalytic reduction using Leuconostoc pseudomesenteroides N13 or engineered ketoreductases achieves high enantiomeric excess (ee >95%). Optimize parameters via multi-response nonlinear models: substrate concentration (50–200 mM), pH (6.5–7.5), and co-solvents (e.g., 10% DMSO) enhance yield and ee . Chiral auxiliaries like (R)-phenyl(pyridin-2-yl)methanol can also induce asymmetry in prochiral precursors .

Q. How does the difluoromethyl group influence the compound’s interaction with biological targets?

  • Methodological Answer : The -CF₂H group enhances lipophilicity (logP +0.5 vs. -CH₃) and metabolic stability. Computational docking (e.g., AutoDock Vina) shows fluorine’s electronegativity strengthens hydrogen bonds with active-site residues (e.g., Ser-OH in kinases). Compare analogs (e.g., -CH₃, -Cl) via IC₅₀ assays to isolate fluorine-specific effects .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent polarity). Standardize protocols:
  • Use identical cell models (e.g., HEK293 vs. HeLa) and controls (DMSO <0.1%).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) tools like Schrödinger’s QikProp to estimate ADME properties:
  • Absorption : High Caco-2 permeability (Papp >20 nm/s).
  • Metabolism : CYP3A4-mediated oxidation (predicted t₁/₂ ~4 h).
    Cross-validate with in vitro microsomal stability assays .

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